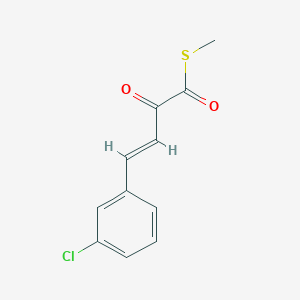![molecular formula C20H19N3O3 B12527114 Pyrrolo[1,2-a]quinoxalin-4-amine, N-(3,4,5-trimethoxyphenyl)- CAS No. 664995-99-7](/img/structure/B12527114.png)
Pyrrolo[1,2-a]quinoxalin-4-amine, N-(3,4,5-trimethoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrrolo[1,2-a]quinoxalin-4-amine, N-(3,4,5-trimethoxyphenyl)- is a heterocyclic compound that has garnered significant interest due to its broad spectrum of biological activities. This compound is part of the pyrroloquinoxaline family, which is known for its diverse pharmacological properties, including antipsychotic, antiviral, antituberculosis, antiparasitic, and anticancer activities .
Méthodes De Préparation
The synthesis of Pyrrolo[1,2-a]quinoxalin-4-amine, N-(3,4,5-trimethoxyphenyl)- typically involves a multi-step pathway starting from commercially available 2-nitroaniline. The synthetic route includes the following steps :
Nitration: 2-nitroaniline is subjected to nitration to introduce a nitro group.
Reduction: The nitro group is reduced to an amine group.
Cyclization: The amine group undergoes cyclization to form the pyrroloquinoxaline core.
Substitution: The core structure is then substituted with the 3,4,5-trimethoxyphenyl group.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions.
Analyse Des Réactions Chimiques
Pyrrolo[1,2-a]quinoxalin-4-amine, N-(3,4,5-trimethoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the amine or methoxy groups, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits significant antiproliferative activity against various human leukemia cell lines, making it a promising candidate for cancer research.
Medicine: Due to its broad pharmacological profile, it is being investigated for potential therapeutic applications in treating psychiatric disorders, viral infections, and parasitic diseases.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Pyrrolo[1,2-a]quinoxalin-4-amine, N-(3,4,5-trimethoxyphenyl)- involves its interaction with various molecular targets and pathways . It has been shown to:
Inhibit Enzymes: The compound inhibits enzymes such as protein kinases, which play a crucial role in cell signaling and proliferation.
Intercalate DNA: It can intercalate into DNA, disrupting the replication and transcription processes, leading to cell death.
Modulate Receptors: The compound modulates receptors such as adenosine receptors, affecting neurotransmission and cellular responses.
Comparaison Avec Des Composés Similaires
Pyrrolo[1,2-a]quinoxalin-4-amine, N-(3,4,5-trimethoxyphenyl)- can be compared with other similar compounds in the pyrroloquinoxaline family :
Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one: This compound also exhibits antiproliferative activity but has a different substitution pattern.
Pyrrolo[1,2-a]quinoxalin-4(5H)-one derivatives: These derivatives show potent inhibition of Bruton’s tyrosine kinase, making them effective in treating certain cancers.
[1,2,4]Triazolo[4,3-a]quinoxaline derivatives: These compounds are known for their DNA-binding affinity and potential as rapid-onset antidepressants.
The uniqueness of Pyrrolo[1,2-a]quinoxalin-4-amine, N-(3,4,5-trimethoxyphenyl)- lies in its specific substitution pattern and broad spectrum of biological activities, making it a versatile compound for scientific research and potential therapeutic applications .
Propriétés
Numéro CAS |
664995-99-7 |
|---|---|
Formule moléculaire |
C20H19N3O3 |
Poids moléculaire |
349.4 g/mol |
Nom IUPAC |
N-(3,4,5-trimethoxyphenyl)pyrrolo[1,2-a]quinoxalin-4-amine |
InChI |
InChI=1S/C20H19N3O3/c1-24-17-11-13(12-18(25-2)19(17)26-3)21-20-16-9-6-10-23(16)15-8-5-4-7-14(15)22-20/h4-12H,1-3H3,(H,21,22) |
Clé InChI |
RJZINLKYNXMNPF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)NC2=NC3=CC=CC=C3N4C2=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


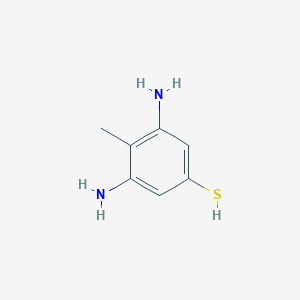
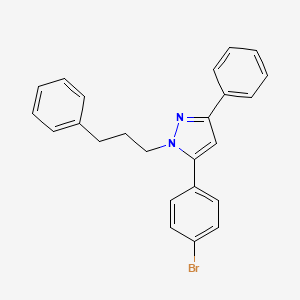
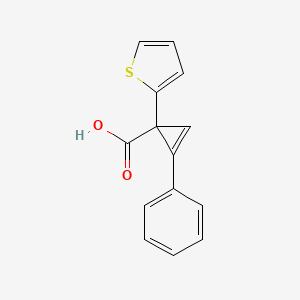
![8-[(4-Fluorophenyl)methyl]-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B12527061.png)

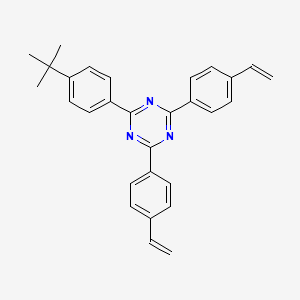
![(1R,4S,5R,8R)-8-(hydroxymethyl)-2-azabicyclo[2.2.2]octane-4,5-diol](/img/structure/B12527073.png)
![5-{[4-(But-3-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12527076.png)
![1-[(2S)-2-Ethenylpiperidin-1-yl]propan-1-one](/img/structure/B12527081.png)
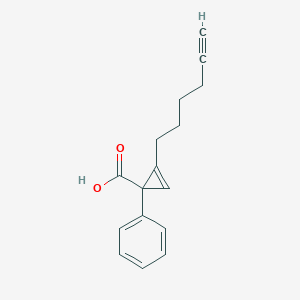
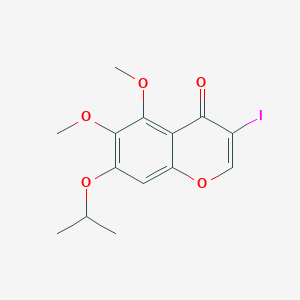
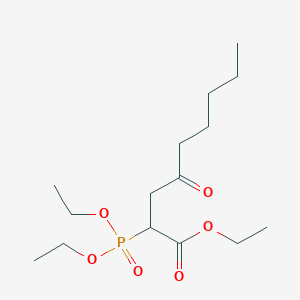
![[2-Amino-6-[(4-fluorophenyl)methylamino]pyridin-3-yl]-ethylcarbamic acid;2-hydroxypropanoic acid](/img/structure/B12527109.png)
